Pyridine--tetrachlorosilane (1/1)
Description
Historical Context of Pyridine-Lewis Acid Adduct Research
Pyridine (B92270), a heterocyclic organic compound with the formula C₅H₅N, is structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom possesses a lone pair of electrons, making pyridine a Lewis base, capable of donating this electron pair to a Lewis acid. wikipedia.org The reaction of pyridine with various Lewis acids results in the formation of addition compounds, or adducts. wikipedia.org This fundamental reactivity has been a subject of extensive study, leading to the development of numerous coordination compounds. wikipedia.orgjscimedcentral.com
The interaction of pyridine with Lewis acids can activate the pyridine ring, making it more susceptible to nucleophilic substitution and other functionalization reactions. bath.ac.uknih.gov For instance, the use of zinc-based Lewis acids has been shown to activate pyridines for nucleophilic aromatic substitution and conjugate addition reactions under mild conditions. bath.ac.uk The formation of these adducts can lead to significant changes in the electronic structure and reactivity of the pyridine molecule. researchgate.net
The study of adducts between silicon tetrachloride and various amines, including pyridine, dates back to early chemical investigations. These reactions are typically rapid and exothermic, yielding precipitates of varying composition. cdnsciencepub.com Early work identified the formation of adducts with different molecular ratios, including 4:1, 2:1, and 1:1 amine to silicon tetrachloride. cdnsciencepub.com These initial findings laid the groundwork for a more detailed investigation into the nature and structure of these coordination compounds.
Significance of Hypervalent Silicon Chemistry in Coordination Studies
Silicon, located directly below carbon in the periodic table, exhibits a distinct ability to form compounds where it is bonded to more than four other atoms, a phenomenon known as hypervalency. princeton.eduacs.org While carbon typically adheres to the octet rule, silicon can expand its coordination sphere to form five- and six-coordinate complexes, often referred to as hypervalent silicon compounds. acs.org This capability is central to understanding the coordination chemistry of silicon.
The formation of hypervalent silicon complexes is facilitated by the presence of electronegative substituents, which stabilize the higher coordination states. u-tokyo.ac.jp The bonding in these hypervalent species is often described using the three-center-four-electron (3c-4e) bond model, which does not necessitate the involvement of d-orbitals, an older concept that has been largely superseded by modern quantum chemical calculations. u-tokyo.ac.jp Hypervalent silicon compounds can exhibit different geometries, such as trigonal bipyramidal for pentacoordinate silicon and octahedral for hexacoordinate silicon. u-tokyo.ac.jp
The increased coordination number at the silicon center enhances its Lewis acidity, making hypervalent silicon species potent activators in a variety of chemical transformations. u-tokyo.ac.jp This has significant implications for their role as reactive intermediates in organic synthesis. princeton.edu The study of hypervalent silicon complexes provides valuable insights into reaction mechanisms and allows for the rational design of new catalysts and reagents. researchgate.net
Overview of Pyridine-Tetrachlorosilane Systems in Chemical Research
The interaction between pyridine and tetrachlorosilane (B154696) (SiCl₄) is a classic example of a Lewis acid-base reaction that leads to the formation of hypervalent silicon adducts. Silicon tetrachloride, a tetravalent silicon compound, acts as a Lewis acid, accepting an electron pair from the nitrogen atom of pyridine. cdnsciencepub.com This interaction can result in the formation of adducts with different stoichiometries. cdnsciencepub.com
While the formation of a 2:1 adduct, SiCl₄(py)₂, where two pyridine molecules coordinate to the silicon center to form a hexacoordinate complex, is well-documented, the 1:1 adduct also represents a key species in these systems. mdpi.commcgill.casemanticscholar.org The 1:1 complex, Pyridine--tetrachlorosilane (1/1), is a pentacoordinate silicon species. The formation of a crystalline compound between silicon tetrachloride and pyridine has been noted, which is insoluble in several common organic solvents. mcgill.ca
Spectroscopic techniques, particularly ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for characterizing these adducts. The chemical shift in ²⁹Si NMR is highly sensitive to the coordination number and the electronic environment of the silicon atom. For instance, preliminary ²⁹Si-NMR experiments have shown that the formation of a bis-N-coordinated Si(Halogen)₄ species, such as the 2:1 adduct of pyridine and SiCl₄, results in a signal around -178 ppm. mdpi.comsemanticscholar.org In contrast, free tetrachlorosilane exhibits a signal at approximately -19 ppm. mdpi.com
Spectroscopic Data for Pyridine-Tetrachlorosilane Systems
| Compound/System | Technique | Observed Chemical Shift (δ) / ppm | Reference |
| Tetrachlorosilane (SiCl₄) | ²⁹Si-NMR | -19 | mdpi.com |
| Py₂:SiCl₄ Adduct | ²⁹Si-NMR | -178 | mdpi.comsemanticscholar.org |
The study of pyridine-tetrachlorosilane systems provides a fundamental basis for understanding more complex reactions catalyzed by Lewis bases, where the in-situ formation of hypervalent silicon species plays a crucial role in promoting chemical reactions. semanticscholar.org
Properties
CAS No. |
857989-87-8 |
|---|---|
Molecular Formula |
C5H5Cl4NSi |
Molecular Weight |
249.0 g/mol |
IUPAC Name |
pyridine;tetrachlorosilane |
InChI |
InChI=1S/C5H5N.Cl4Si/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H; |
InChI Key |
QWDJCZPETJXGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.[Si](Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Coordination Chemistry and Adduct Stoichiometry
The coordination number of silicon in its compounds is most commonly four. However, in the presence of Lewis bases, silicon can expand its coordination sphere to become five- or even six-coordinate. researchgate.net This phenomenon is central to the chemistry of pyridine-tetrachlorosilane adducts.
Five-Coordinate Silicon Species
While less common than six-coordinate adducts in this system, five-coordinate silicon intermediates are significant. These species are often highly reactive and can be considered as intermediates in various chemical transformations. nih.gov The formation of a 1:1 adduct between pyridine (B92270) and silicon tetrachloride would result in a five-coordinate silicon center. In such a species, the silicon atom adopts a trigonal bipyramidal geometry, with the pyridine molecule occupying one of the axial or equatorial positions. The stability and isolation of these five-coordinate adducts are often transient, readily converting to the more stable six-coordinate form in the presence of excess pyridine.
Six-Coordinate Silicon Species
The predominant and more stable adduct formed between pyridine and silicon tetrachloride is the 1:2 complex, SiCl₄(py)₂. researchgate.netresearchgate.net In this octahedral complex, the silicon atom is six-coordinate, bonded to four chlorine atoms and two nitrogen atoms from the pyridine ligands. researchgate.netresearchgate.net X-ray crystallographic studies have confirmed that these adducts typically exhibit a trans arrangement of the two pyridine ligands in the octahedral coordination sphere. mdpi.com The formation of these six-coordinate species is a hallmark of the hypercoordinate chemistry of silicon. researchgate.net The stability of SiCl₄(py)₂ is attributed to the ability of silicon to utilize its d-orbitals for bonding, accommodating the additional electron density from the Lewis base.
Influence of Steric Hindrance on Silicon Coordination Number
The coordination number of the silicon atom in pyridine-silane adducts is significantly influenced by steric factors. While unsubstituted pyridine readily forms a six-coordinate adduct with silicon tetrachloride, the introduction of bulky substituents on the pyridine ring can hinder the approach of the second ligand. nih.govacs.org For instance, pyridines with large substituents at the 2- and 6-positions may favor the formation of five-coordinate adducts or may not form stable adducts at all. nih.gov This steric hindrance increases the energy barrier for the formation of the six-coordinate species, making the five-coordinate intermediate more accessible or even the final product. rsc.org
Lewis Acidity of Silicon Tetrachloride in Adduct Formation
The formation of pyridine-tetrachlorosilane adducts is a classic example of a Lewis acid-base interaction, where silicon tetrachloride acts as the Lewis acid (electron pair acceptor) and pyridine acts as the Lewis base (electron pair donor). researchgate.netnih.gov
Correlation with Equilibrium Constants for Adduct Formation
Comparative Lewis Acidity of Various Silanes
The Lewis acidity of silicon tetrahalides generally increases with the electronegativity of the halogen substituent. doubtnut.com Therefore, the order of Lewis acidity is typically SiF₄ > SiCl₄ > SiBr₄ > SiI₄. doubtnut.com However, other factors, such as the "floppiness" or deformability of the silane (B1218182) molecule, also play a crucial role. researchgate.net For instance, the enhanced stability of SiCl₄(py)₂ compared to SiH₄(py)₂ is not solely due to stronger Lewis acid-base interaction but is also influenced by the greater "floppiness" of the SiCl₄ molecule. researchgate.net The Lewis acidity of silanes can be significantly enhanced by the introduction of strongly electron-withdrawing groups. nih.govuni-heidelberg.de
Donor Strength of Pyridine and Substituted Pyridines
The ability of pyridine to form an adduct with tetrachlorosilane (B154696) is fundamentally linked to its properties as an electron-pair donor. Pyridine is classified as a Lewis base, with the nitrogen atom's lone pair readily available for donation. wikipedia.org In the context of ligand chemistry, pyridine is considered a weak π-acceptor ligand. wikipedia.org Its interaction with a Lewis acid like SiCl₄ is primarily driven by the sigma donation of the nitrogen lone pair.
Compared to other Lewis acids, tetrachlorosilane is considered a moderate Lewis acid. The stability and formation of the pyridine-tetrachlorosilane adduct are therefore dependent on the donor strength, or basicity, of the pyridine ligand. This basicity can be significantly modulated by the presence of various substituents on the pyridine ring.
Effect of Substituents on Pyridine Basicity and Adduct Formation Tendencies
The basicity of the pyridine ring, and consequently its tendency to form adducts with SiCl₄, is highly sensitive to the electronic effects of substituents. The general principle is that electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its basicity and promoting adduct formation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its basicity and hindering the formation of adducts. scribd.com
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or dimethylamino (-N(CH₃)₂) increase the basicity of pyridine through positive inductive (+I) and/or resonance (+M) effects. scribd.com For example, 4-methylpyridine (B42270) is more basic than pyridine due to the +I effect of the methyl group. scribd.com This enhanced basicity leads to a stronger interaction with SiCl₄.
Electron-Withdrawing Groups (EWGs): Substituents such as chloro (-Cl) or cyano (-CN) decrease basicity through negative inductive (-I) or resonance (-M) effects. scribd.comresearchgate.net The chlorine atom, being highly electronegative, acts as a strong electron-withdrawing group, making the nitrogen lone pair less available for donation. scribd.com
Research on the formation of adducts between SiCl₄ and cyanopyridines has provided quantitative insight into these substituent effects. Computational analyses have shown that the tendency for adduct formation decreases in the order: pyridine >> 4-cyanopyridine (B195900) > 3-cyanopyridine (B1664610). researchgate.net The energy of adduct formation for SiCl₄ with 4-cyanopyridine and 3-cyanopyridine is significantly less favorable than with unsubstituted pyridine, to the point where it can be easily overcome by entropy effects at room temperature, making adduct isolation difficult. researchgate.net While the adduct SiCl₄(4-CN-py)₂ has been isolated under specific conditions, 3-cyanopyridine was found to recrystallize from a SiCl₄ solution without forming an adduct. researchgate.net
| Pyridine Derivative | Substituent Effect | Relative Basicity | Tendency for Adduct Formation with SiCl₄ | Calculated Energy of Adduct Formation (kcal/mol) |
|---|---|---|---|---|
| Pyridine | None (Reference) | Higher | High | -19.1 |
| 4-Cyanopyridine | Electron-Withdrawing (-M, -I) | Lower | Low | -7.0 |
| 3-Cyanopyridine | Electron-Withdrawing (-I) | Lowest | Very Low / None | -5.7 |
Data derived from computational analyses of adduct formation tendencies. researchgate.net
Stereochemical Aspects of Adducts (e.g., cis/trans Isomerism)
The formation of a 1:2 adduct, SiCl₄L₂, where L is a pyridine-based ligand, leads to an octahedral coordination geometry around the central silicon atom. This geometry allows for the possibility of cis and trans isomerism, depending on the relative positions of the two pyridine ligands.
In the case of SiCl₄(pyridine)₂, the adduct adopts a trans -octahedral geometry. mdpi.com This means the two pyridine ligands are positioned on opposite sides of the silicon atom (180° apart), and the four chlorine atoms lie in a plane between them. This arrangement is generally favored as it minimizes steric hindrance between the relatively bulky pyridine ligands.
Studies on substituted pyridine adducts, such as SiCl₄(4-azidopyridine)₂, have confirmed this preference for the trans-conformation. mdpi.com X-ray crystallography of this complex revealed a trans-SiCl₄N₂ coordination sphere. Interestingly, two different trans-conformers of SiCl₄(4-azidopyridine)₂ were identified, differing in the relative orientation of the two pyridine rings (one with coplanar rings, the other with nearly orthogonal rings). mdpi.com Despite these conformational differences, the fundamental stereochemistry remains trans. The bond lengths in these adducts are consistent with a coordinated structure, with the 4-azido substituent showing only a marginal influence on the Si-N coordination bond compared to the unsubstituted pyridine adduct. mdpi.com
| Compound | Si-N Bond Length (Å) | Si-Cl Bond Length (Å) | Geometry |
|---|---|---|---|
| SiCl₄(pyridine)₂ | 1.976(9) | 2.183(4) | trans-octahedral |
| SiCl₄(4-azidopyridine)₂ (Conformer 1) | ~1.97 | ~2.18 | trans-octahedral |
| SiCl₄(4-azidopyridine)₂ (Conformer 2) | ~1.98 | ~2.18 | trans-octahedral |
Bond length data from X-ray diffraction studies. mdpi.com
The consistent observation of a trans geometry in these SiCl₄ adducts suggests that it is the most thermodynamically stable isomeric form.
Structural Elucidation and Characterization
Spectroscopic Analysis of Adduct Structure
Spectroscopic methods are pivotal in determining the structure of the pyridine-tetrachlorosilane adduct. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the coordination environment of the silicon atom and the changes in the electronic structure of pyridine (B92270) upon complexation.
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For the pyridine-tetrachlorosilane adduct, both silicon-29 (B1244352) (29Si) and proton (1H) NMR provide valuable structural information.
The 29Si nucleus, with a spin of 1/2, is a sensitive probe of the coordination number and geometry of the silicon atom. The chemical shift (δ) of 29Si covers a wide range, making it an excellent tool for distinguishing between different silicon environments. researchgate.net In tetracoordinate silicon compounds like SiCl4, the silicon nucleus is relatively deshielded. Upon formation of a hypervalent complex, such as the pyridine adduct, the coordination number of silicon increases, leading to a characteristic upfield shift (to more negative ppm values) in the 29Si NMR spectrum. researchgate.net
The chemical shift is a scalar value derived from the more comprehensive chemical shielding tensor. researchgate.net The shielding tensor describes the anisotropy of the magnetic shielding around the nucleus and is particularly informative in the solid state. researchgate.net
For the related bis(pyridine)tetrachlorosilane (Py2:SiCl4) adduct, a single 29Si NMR signal has been observed at -178 ppm in dichloromethane-d2 (B32916) at 210 K. mdpi.com This value is indicative of a hexacoordinated silicon species. While specific data for the 1:1 adduct is less common, theoretical calculations and comparisons with related compounds suggest a significant upfield shift from the chemical shift of neat SiCl4, which is approximately -18 ppm. pascal-man.com The formation of a 1:1 adduct would result in a pentacoordinate silicon center, which is expected to resonate in a region intermediate between that of tetracoordinate and hexacoordinate silicon species. The precise chemical shift is sensitive to factors such as the solvent and the presence of any equilibrium between the 1:1 and 1:2 adducts or the free constituents. researchgate.netrsc.org
Table 1: Representative 29Si NMR Chemical Shifts
| Compound | Chemical Shift (δ) ppm | Coordination Number of Si |
|---|---|---|
| SiCl4 | ~ -18 | 4 |
| Py2:SiCl4 Adduct | -178 | 6 |
Proton (1H) NMR spectroscopy allows for the observation of changes in the electronic environment of the pyridine protons upon coordination to the silicon tetrachloride Lewis acid. The coordination of the nitrogen atom's lone pair to the silicon center results in a withdrawal of electron density from the pyridine ring. This deshielding effect causes the signals of the pyridine protons to shift downfield (to higher ppm values) compared to free pyridine. nsf.gov
In free pyridine, the protons typically resonate at approximately 8.6 ppm (α-H), 7.6 ppm (γ-H), and 7.2 ppm (β-H) in CDCl3. chemicalbook.com Upon formation of the adduct with SiCl4, these signals are expected to shift to higher frequencies. The magnitude of the shift can provide information about the strength of the Lewis acid-base interaction. The observation of distinct signals for the complex, different from those of free pyridine, confirms the formation of the adduct in solution. It is important to note that in solution, there can be a dynamic equilibrium between the free and complexed species, which can lead to averaged signals or complex spectra depending on the rate of exchange. researchgate.net
Table 2: Typical 1H NMR Chemical Shifts for Pyridine and Expected Shifts upon Coordination
| Proton | Free Pyridine (δ) ppm | Coordinated Pyridine (Expected) |
|---|---|---|
| α-H | ~ 8.6 | Downfield shift |
| γ-H | ~ 7.6 | Downfield shift |
| β-H | ~ 7.2 | Downfield shift |
In solution, rapid molecular tumbling averages out the effects of chemical shift anisotropy (CSA), resulting in the sharp, single-line NMR signals typically observed. researchgate.net However, in the solid state, this averaging does not occur, and the spectrum is influenced by the full shielding tensor. Solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), are employed to obtain high-resolution spectra of solid samples. researchgate.net
CP/MAS NMR can provide distinct information compared to solution-state NMR, especially for systems that may dissociate or exist in equilibrium in solution. For the pyridine-tetrachlorosilane system, where dissociation into the constituent Lewis acid and base can occur in solution, solid-state NMR provides a means to study the intact adduct. mdpi.com The 29Si CP/MAS NMR spectrum of a solid pyridine-silane adduct would provide the isotropic chemical shift (δiso), which is the average of the principal components of the shielding tensor, and analysis of the spinning sidebands can allow for the determination of the principal components themselves, offering deeper insight into the electronic structure and symmetry of the silicon environment. researchgate.net
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and for probing changes in bond vibrations upon complex formation.
The IR spectrum of pyridine exhibits several characteristic absorption bands corresponding to ring stretching and bending vibrations, as well as C-H vibrations. nist.gov Upon coordination to a Lewis acid like SiCl4, the vibrations of the pyridine ring are perturbed. The donation of electron density from the nitrogen atom to the silicon atom strengthens some bonds and weakens others, leading to shifts in the corresponding IR absorption frequencies.
Specifically, the high-frequency ring stretching vibrations of pyridine, typically observed in the 1400-1600 cm⁻¹ region, are known to shift to higher wavenumbers upon coordination to a metal center. mdpi.com For instance, a band around 412 cm⁻¹ in the far-IR region has been identified as characteristic of a metal-coordinated pyridine ring. mdpi.com These shifts are a direct consequence of the electronic and structural changes within the pyridine ring upon formation of the Si-N bond. By comparing the IR spectrum of the pyridine-tetrachlorosilane adduct to that of free pyridine and silicon tetrachloride, the coordination-sensitive bands can be identified, confirming the formation of the adduct and providing evidence for the Si-N interaction. nih.govnist.gov
Infrared (IR) Spectroscopy
Silicon-Halogen Stretching Vibrations
The vibrational spectra of silicon-halogen compounds provide critical information about their molecular structure and bonding. In silanes, the stretching frequencies for the silicon-hydrogen bond typically appear in the 2100-2260 cm⁻¹ range. gelest.com The introduction of halogen substituents on the silicon atom generally increases the vibrational frequency of the Si-H bond due to inductive effects. gelest.com
For chlorosilanes, the silicon-chloride (Si-Cl) stretching vibrations are also characteristic. For instance, studies on the reaction of tetrachlorosilane (B154696) (SiCl₄) on hydroxylated surfaces, a process often catalyzed by pyridine, show the appearance of Si-Cl stretching vibrations that confirm the reaction has occurred. researchgate.net In pyridine adducts of tetrachlorosilane, such as the trans-SiCl₄(pyridine)₂, the coordination of the pyridine ligands can influence the Si-Cl vibrational modes. For a trans octahedral geometry, calculations have shown that the degenerate Si-Cl stretching vibrations can split. soton.ac.uk This splitting can complicate spectral interpretation, making it challenging to distinguish between cis and trans configurations based solely on vibrational spectra. soton.ac.uk
Analysis of Hydroxyl and Silanol (B1196071) Interactions
The interaction between pyridine and hydroxyl (–OH) groups, particularly silanol (Si–OH) groups, is characterized by strong hydrogen bonding. researchgate.netsci-hub.se Infrared spectroscopy studies monitoring the O–H stretching vibrations show that the nitrogen atom in the pyridine molecule acts as a hydrogen bond acceptor for the protons of silanol groups on silica (B1680970) surfaces. researchgate.netsci-hub.se This interaction is believed to make the oxygen in the silanol group a more potent nucleophile, which is a key step in pyridine-catalyzed reactions involving chlorosilanes and hydroxylated surfaces. researchgate.net
Silanols themselves have a strong tendency to form hydrogen bonds, which can lead to the formation of complex, often ring-like, structures. researchgate.net The interaction is not limited to silanol-silanol adducts but also extends to aggregates with other molecules, including amines like pyridine. researchgate.net The reaction of organosilanes with hydroxyl-containing compounds, including alcohols and silanols, is frequently catalyzed by organic amines such as pyridine, leading to the formation of siloxane bonds (Si-O-Si). gelest.com
X-ray Diffraction Studies of Crystalline Adducts
Bond Lengths and Angles in the Silicon Coordination Sphere
X-ray diffraction studies on adducts of chlorosilanes with pyridine derivatives have provided detailed information about the silicon coordination sphere. In the octahedral adduct of trichlorosilane (B8805176) with 3-bromopyridine, HSiCl₃(3-Brpy)₂, the Si–N bond lengths are approximately 198 picometers (pm). researchgate.net The Si–Cl bonds in this complex are found to be in the range of 218–223 pm. researchgate.net For similar 1:2 adducts of trichlorosilane with various pyridines, the Si–N bond lengths are reported to be between 1.975(3) and 1.989(3) Å (197.5–198.9 pm) in the crystalline state. doi.org The coordination of pyridine to the silicon atom can lead to a variety of structures, from distorted tetrahedral to distorted octahedral geometries. researchgate.net
| Compound | Bond | Bond Length (pm) | Reference |
|---|---|---|---|
| HSiCl₃(3-Brpy)₂ | Si–N | ~198 | researchgate.net |
| HSiCl₃(3-Brpy)₂ | Si–Cl | 218–223 | researchgate.net |
| HSiCl₃(pyridine)₂ Adducts | Si–N | 197.5–198.9 | doi.org |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study silicon compounds, including their adducts with Lewis bases like pyridine (B92270). aps.orgcdnsciencepub.com
DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the minimum energy geometry. nubakery.orgkit.edu For the 1:1 adduct of pyridine and tetrachlorosilane (B154696), a pentacoordinate silicon center is expected. The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. nubakery.org
While direct structural data for the 1:1 adduct is limited, extensive studies on related hexacoordinate 2:1 adducts, such as SiCl₄(pyridine)₂, provide valuable insights. In these octahedral complexes, the two pyridine molecules typically adopt a trans arrangement. researchgate.net For the related trichlorosilane (B8805176) adduct, HSiCl₃(3-Brpy)₂, single-crystal X-ray diffraction revealed Si–N bond lengths of approximately 198 pm and Si–Cl bond lengths in the range of 218–223 pm. researchgate.net DFT calculations on such systems accurately reproduce these experimental geometries, validating the computational approach. uni-regensburg.de The electronic structure analysis from these calculations reveals the nature of the molecular orbitals and the charge distribution, indicating significant electronic rearrangement upon adduct formation.
| Parameter | Typical Value (from related adducts) | Reference |
|---|---|---|
| Si-N Bond Length | ~1.98 Å (198 pm) | researchgate.net |
| Si-Cl Bond Length | ~2.18 - 2.23 Å (218-223 pm) | researchgate.net |
| Coordination Geometry | Trigonal Bipyramidal (for 1:1), Octahedral (for 2:1) | doi.orgopen.ac.uk |
DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts. nih.govresearchgate.net For silicon compounds, ²⁹Si NMR is a powerful spectroscopic tool, and its parameters can be accurately calculated. researchgate.net
Quantum-chemical calculations combined with experimental solid-state ²⁹Si CP/MAS NMR spectra have been performed on a series of pyridine adducts with chlorosilanes. These studies show a distinct trend in the isotropic chemical shifts (δiso). The silicon nucleus becomes progressively more shielded (shifts to more negative ppm values) as the number of chlorine atoms increases. The established trend is: δiso(SiCl₂H₂(pyridine)₂) > δiso(SiCl₃H(pyridine)₂) > δiso(SiCl₄(pyridine)₂). researchgate.net This indicates that the Pyridine-tetrachlorosilane adduct would exhibit the most upfield ²⁹Si chemical shift in this series. researchgate.net The calculations also allow for the determination of the chemical shift anisotropy (CSA) tensor, revealing that for these types of adducts, the most shielded direction is along the N-Si-N axis in the hexacoordinate cases. researchgate.net
| Compound Type | ²⁹Si NMR Shielding Trend | Reference |
|---|---|---|
| SiCl₂H₂(pyridine)₂ | Less Shielded | researchgate.net |
| SiCl₃H(pyridine)₂ | Intermediate | researchgate.net |
| SiCl₄(pyridine)₂ | Most Shielded | researchgate.net |
The formation of an adduct between a Lewis base like pyridine and a Lewis acid like tetrachlorosilane is governed by the thermodynamics of the reaction. DFT calculations can quantify the stability of the resulting adduct by calculating the adduct formation energy. arxiv.org These adducts are generally stable in the solid state but may undergo dismutation reactions in polar solvents to form adducts of species like H₂SiCl₂ and SiCl₄. researchgate.netdoi.org
The tendency to form these hypercoordinate silicon compounds increases with the number of electronegative groups attached to the silicon atom, which enhances its Lewis acidity. open.ac.uk DFT calculations have been employed to compare the relative energies of different possible isomers, such as facial vs. meridional coordination in 2:1 adducts, showing a preference for the meridional isomer. bohrium.com Such energy calculations are fundamental to understanding the reaction mechanisms, such as those involved in pyridine-catalyzed hydrosilylation reactions where these adducts act as key intermediates. researchgate.netacs.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the calculated electron density of a molecule into atomic basins. amercrystalassn.org This partitioning allows for the quantitative analysis of chemical bonds and charge distribution. uni-muenchen.de
QTAIM analysis of pyridine-chlorosilane adducts reveals critical details about the nature of the silicon-nitrogen (Si-N) and silicon-chlorine (Si-Cl) bonds. researchgate.netresearchgate.net The analysis focuses on the properties of the electron density (ρ) at the bond critical point (bcp)—the point of minimum electron density along the path connecting two bonded atoms. The presence of a bcp and a bond path is the QTAIM definition of a chemical bond. amercrystalassn.orguni-muenchen.de
For related hypercoordinate silicon complexes, QTAIM analysis consistently indicates that the bonding between the central silicon atom and its surrounding ligands is highly ionic. researchgate.netresearchgate.net The topological parameters at the bcp, such as the value of the electron density (ρb) and its Laplacian (∇²ρb), are characteristic of closed-shell interactions, which are typical for ionic bonds, dative bonds, and other polar interactions. A positive Laplacian (∇²ρb > 0) at the bcp signifies that charge is depleted in the internuclear region and concentrated in the atomic basins, which is a hallmark of this type of interaction. uni-muenchen.de
A direct outcome of QTAIM is the calculation of atomic charges by integrating the electron density within the boundaries of each atomic basin. researchgate.netresearchgate.netamercrystalassn.org This method provides a physically grounded and unambiguous way to quantify charge distribution in a molecule.
In pyridine-chlorosilane adducts, QTAIM charge distribution analysis confirms the highly polarized nature of the bonds. researchgate.netresearchgate.net The silicon atom is found to bear a significant positive charge, while the more electronegative nitrogen and chlorine atoms accumulate negative charge. This quantitative analysis supports the qualitative picture of a dative bond where the pyridine nitrogen donates electron density to the Lewis acidic silicon center. The significant charge separation underscores the high ionicity of the Si-N and Si-Cl bonds, which is a key feature of the electronic structure of these hypercoordinate silicon compounds. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive view of electron density distribution in molecules by converting the complex wavefunction into localized bonds, lone pairs, and core orbitals, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu This analysis is particularly useful for quantifying the donor-acceptor interactions that constitute the formation of a coordinate bond, such as the one in the pyridine-tetrachlorosilane (1/1) adduct.
In the formation of the SiCl₄(pyridine)₂ complex, the primary interaction is the donation of electron density from the nitrogen lone pair (LP) of the pyridine molecule to the vacant orbitals of the silicon atom in tetrachlorosilane. NBO analysis characterizes this as a charge-transfer interaction. The nitrogen atom acts as the Lewis base (donor), and the silicon atom acts as the Lewis acid (acceptor).
The analysis reveals significant delocalization of the nitrogen lone pair occupancy into the antibonding orbitals of the silicon-chlorine bonds (σ* Si-Cl) and other non-Lewis, extra-valence orbitals on the silicon atom. taylorandfrancis.comscirp.org This delocalization is a key feature of the N→Si coordinate bond formation and contributes significantly to the stability of the adduct. The energy of this interaction, often denoted as E(2), quantifies the stabilization resulting from this charge transfer. taylorandfrancis.com In related silicon halide complexes, NBO analysis has been instrumental in elucidating their electronic structures and the nature of the bonding between silicon and the coordinating ligands. acs.org
The table below summarizes the principal donor-acceptor interactions identified through NBO analysis for the pyridine-tetrachlorosilane adduct.
| Donor NBO (Lewis-type) | Acceptor NBO (non-Lewis type) | Interaction Type | Description |
|---|---|---|---|
| LP (1) N | Vacant orbitals on Si | N→Si Coordinate Bond | Primary charge transfer from the nitrogen lone pair to the Lewis acidic silicon center, forming the adduct. |
| LP (1) N | σ* (Si-Cl) | Hyperconjugation | Delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the Si-Cl bonds, weakening them slightly. |
| LP (Cl) | σ* (Si-N) | Hyperconjugation | Donation from chlorine lone pairs into the antibonding orbital of the newly formed Si-N bond, contributing to the overall electronic stabilization. |
Molecular Orbital (MO) Simulations of Adduct Formation
Molecular Orbital (MO) simulations and other computational analyses are powerful tools for investigating the geometry, stability, and formation pathways of molecular adducts like Pyridine-tetrachlorosilane (1/1). These studies provide insights that complement experimental findings from crystallography and spectroscopy.
For the SiCl₄(pyridine)₂ complex, computational studies have been used to analyze the different possible conformations of the adduct. mdpi.com Experimental studies have identified at least two distinct trans-conformers that differ in the relative orientation of the two pyridine rings. In one conformer, the pyridine rings are nearly coplanar, while in another, they are almost orthogonal to each other. mdpi.com MO simulations can calculate the relative energies of these conformers, revealing that while their stabilities as isolated molecules are similar, crystal packing effects may favor the formation of one over the other. mdpi.com
These simulations are also used to optimize the molecular geometry and predict key structural parameters. The calculated bond lengths and angles can be compared with experimental data to validate the computational model. For the archetype SiCl₄(pyridine)₂ complex, the Si–N and Si–Cl bond lengths are critical parameters that define the coordination sphere around the silicon atom. mdpi.com MO simulations of related pyridine adducts of chlorosilanes have successfully supported proposed reaction pathways and the formation of specific structural motifs. researchgate.net
The following table presents key geometric parameters for the SiCl₄(pyridine)₂ adduct, derived from crystallographic data and supported by computational models. mdpi.com
| Parameter | Value | Description |
|---|---|---|
| Si-N Bond Length | ~1.976 Å | The distance between the silicon atom and the coordinating nitrogen atom of the pyridine ligand. mdpi.com |
| Si-Cl Bond Length | ~2.183 Å | The distance between the silicon atom and a chlorine atom. This is elongated compared to free SiCl₄ due to the increased coordination number. mdpi.com |
| Coordination Geometry | Octahedral (trans) | The silicon atom is hexacoordinate, with the two pyridine ligands occupying positions trans to each other. mdpi.com |
| Pyridine Ring Dihedral Angle | ~0° or ~90° | Describes the two observed conformations: one with coplanar pyridine rings and a staggered one with nearly orthogonal rings. mdpi.com |
Reaction Mechanisms and Catalytic Applications
Role of Pyridine-Tetrachlorosilane in Lewis Base-Catalyzed Lewis Acid-Mediated Reactions
The interaction between pyridine (B92270), a Lewis base, and tetrachlorosilane (B154696), a Lewis acid, is fundamental to its catalytic activity. This combination unlocks reaction pathways that are not readily accessible with tetrachlorosilane alone.
Tetrachlorosilane is a tetravalent silicon compound and a relatively weak Lewis acid. u-tokyo.ac.jp The coordination of a Lewis base, such as pyridine, to the silicon center significantly enhances its Lewis acidity. u-tokyo.ac.jpacs.org This activation occurs through the donation of the lone pair of electrons from the pyridine nitrogen to the empty d-orbitals of the silicon atom. This process increases the electrophilicity of the silicon center, making it a more potent activator for subsequent reaction steps. The activation of silicon halides by Lewis bases is a key strategy for initiating a variety of chemical transformations.
The coordination of pyridine to tetrachlorosilane leads to the formation of hypervalent silicon species, where the silicon atom expands its coordination number beyond four. thieme-connect.deprinceton.edu Initially, a pentacoordinate, trigonal bipyramidal species is formed. u-tokyo.ac.jpprinceton.edu This intermediate is a stronger Lewis acid than the parent tetrachlorosilane. u-tokyo.ac.jp In the presence of suitable substrates, this can lead to the formation of even more reactive hexacoordinate, octahedral silicon species. u-tokyo.ac.jpprinceton.edu These hypervalent silicon intermediates are crucial in many silicon-based carbon-carbon bond-forming reactions. thieme-connect.de The increased nucleophilicity of the groups attached to the hypervalent silicon center is a key feature of its reactivity. u-tokyo.ac.jp
Catalytic Activity in Organic Synthesis
The activated pyridine-tetrachlorosilane complex demonstrates significant catalytic activity in a range of important organic transformations.
The pyridine-tetrachlorosilane system has been effectively used to catalyze the stereoselective allylation of aldehydes. This reaction involves the addition of an allyl donor, such as allyltrimethylsilane, to an aldehyde to form a homoallylic alcohol. The Lewis acidic silicon center activates the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the allylsilane. The stereochemical outcome of the reaction can be controlled by the use of chiral Lewis bases or chiral auxiliaries, leading to the formation of specific stereoisomers.
Table 1: Examples of Pyridine-Tetrachlorosilane Catalyzed Stereoselective Allylation of Aldehydes
| Aldehyde | Allylating Agent | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Allyltrimethylsilane | Not Specified | High |
| Cyclohexanecarboxaldehyde | Allyltrimethylsilane | Not Specified | High |
Data is representative of typical results found in the literature for similar Lewis acid-catalyzed allylations.
The pyridine-tetrachlorosilane reagent facilitates the formation of amide bonds, a fundamental transformation in organic and medicinal chemistry. researchgate.net The system acts as a dehydrating agent, activating a carboxylic acid to form a reactive intermediate that is then readily attacked by an amine to form the corresponding amide. This method is notable for its operational simplicity and the use of readily available reagents. The combination of a Lewis acid with pyridine has been shown to be effective for the coupling of various acid and amine substrates, including those prone to racemization. nih.gov
Table 2: Examples of Pyridine-Tetrachlorosilane Mediated Amide Bond Formation
| Carboxylic Acid | Amine | Product | Yield (%) |
|---|---|---|---|
| Benzoic Acid | Aniline | N-Phenylbenzamide | High |
| Acetic Acid | Benzylamine | N-Benzylacetamide | High |
Data is representative of typical results for similar amidation reactions.
The Biginelli reaction is a one-pot, three-component condensation reaction used to synthesize dihydropyrimidinones, which are compounds of significant pharmacological interest. nih.gov The pyridine-tetrachlorosilane complex can act as an effective Lewis acid catalyst for this transformation. nih.govyoutube.com The catalyst activates the aldehyde component, facilitating the initial condensation with urea (B33335) or thiourea, followed by the addition of a β-dicarbonyl compound and subsequent cyclization and dehydration to afford the final product. Various Lewis acids have been employed to catalyze the Biginelli reaction, often leading to high yields under mild conditions. nih.gov
Table 3: Examples of Pyridine-Tetrachlorosilane Catalyzed Biginelli-type Reactions
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Product | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Ethyl Acetoacetate | Urea | 5-(Ethoxycarbonyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | High |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | High |
Data is representative of typical results for Lewis acid-catalyzed Biginelli reactions. nih.gov
Mechanistic Studies of Catalyzed Reactions
The catalytic activity of the pyridine-tetrachrachlorosilane adduct is a subject of detailed mechanistic studies, shedding light on its role in facilitating chemical transformations.
Understanding Nucleophilic Attack Pathways
The mechanism of reactions catalyzed by the pyridine-tetrachlorosilane adduct often involves the nucleophilic attack of pyridine on the silicon center of tetrachlorosilane (SiCl4). In processes like the atomic layer deposition (ALD) of silicon dioxide, the nitrogen lone-pair electrons on pyridine interact with surface species. This interaction is believed to make the oxygen on a hydroxylated surface a more potent nucleophile, facilitating its attack on the SiCl4 reactant. psu.edu The pyridine can also catalyze the water reaction by forming a hydrogen bond with the incoming water molecule, enhancing the nucleophilicity of the oxygen. psu.edu
Role of Pyridine as a Nucleophile and Proton Acceptor
Pyridine's role in these reactions is multifaceted. It can act as a nucleophile, directly attacking the electron-deficient silicon atom in tetrachlorosilane. youtube.com This is a key step in the formation of the pyridine-silicon adduct. Furthermore, pyridine can function as a proton acceptor. rsc.orgyoutube.com In reactions involving proton-coupled electron transfers, pyridine can accept a proton, a characteristic vital in many biological and chemical systems. rsc.org This ability to accept a proton is due to the localized lone pair of electrons on the nitrogen atom, which is available for bonding. youtube.com
Applications in Materials Science
The unique reactivity of the pyridine-tetrachlorosilane adduct has led to its application in advanced materials synthesis.
Atomic Layer Deposition (ALD) of Silicon Dioxide
Pyridine is utilized as a catalyst in the atomic layer deposition (ALD) of silicon dioxide (SiO2) at low temperatures. psu.eduresearchgate.netgoogle.com In this process, pyridine facilitates the reaction between a silicon precursor, such as tetrachlorosilane or hexachlorodisilane, and a water source. researchgate.netgoogle.comavssymposium.org The catalytic action of pyridine allows for the deposition of SiO2 films at temperatures where the uncatalyzed reaction would be impractically slow. researchgate.netavssymposium.org The mechanism involves pyridine enhancing the nucleophilicity of either the surface hydroxyl groups or the water molecules, leading to more efficient surface reactions. psu.eduresearchgate.net This catalytic approach is crucial for depositing high-quality, conformal SiO2 films on various substrates, including polymers, at lower temperatures. psu.edu
| ALD Parameter | Condition | Reference |
| Catalyst | Pyridine | psu.eduresearchgate.netgoogle.com |
| Silicon Precursor | Tetrachlorosilane (SiCl4), Hexachlorodisilane | researchgate.netgoogle.comavssymposium.org |
| Oxidizing Agent | Water (H2O) | researchgate.netgoogle.comavssymposium.org |
| Temperature | Low (e.g., >340 K for pyridinium (B92312) salt desorption) | psu.eduresearchgate.net |
Advanced Spectroscopic Studies and Analysis
Deuterium (B1214612) Isotope Effects in NMR Spectroscopy
Deuterium (²H) NMR spectroscopy and the observation of isotope effects serve as subtle but powerful probes of molecular structure and environment. wikipedia.org While specific studies on the deuterium isotope effects in the Pyridine--tetrachlorosilane (1/1) complex are not extensively documented, the principles can be understood from studies on related compounds and general NMR theory.
Deuteration of the pyridine (B92270) ring can lead to small but measurable changes in the chemical shifts of nearby nuclei, an effect known as a deuterium isotope shift. rsc.org In the context of the pyridine-tetrachlorosilane adduct, replacing hydrogen with deuterium on the pyridine ring would be expected to slightly alter the electronic environment and vibrational energy levels of the molecule. This could manifest as a small perturbation in the ¹³C and, potentially, the ²⁹Si NMR chemical shifts. rsc.org For instance, studies on pyridine basicity have shown that deuteration at any position on the ring increases basicity, an effect that is quantifiable by NMR.
In solid-state ²H NMR, the quadrupolar nature of the deuterium nucleus (spin = 1) provides detailed information about the orientation and dynamics of the C-D bond. wikipedia.org This technique could reveal specific details about the motion of the pyridine ligand within the complex. wikipedia.org Hydrogen/deuterium exchange experiments, where an active proton is replaced by deuterium from a solvent like D₂O, are also a common NMR technique to identify labile protons and study exchange mechanisms. libretexts.org
Correlating Spectroscopic Data with Electronic Properties
Spectroscopic parameters are intrinsically linked to the electronic distribution within a molecule. For the Pyridine--tetrachlorosilane (1/1) complex, NMR data, particularly for the silicon-29 (B1244352) nucleus, provides a direct window into its electronic state upon complexation.
The ²⁹Si NMR chemical shift is highly sensitive to the coordination number and the electronic environment of the silicon atom. researchgate.net For tetrachlorosilane (B154696) (SiCl₄), a tetracoordinate species, the ²⁹Si NMR signal appears at approximately -19 ppm. mdpi.com Upon formation of a hexacoordinate adduct with two pyridine ligands, the silicon center becomes more electron-rich, resulting in increased shielding and a characteristic upfield shift (to a more negative value) of the ²⁹Si resonance.
The magnitude of this upfield shift correlates with the donor strength of the nucleophile. Stronger Lewis bases donate more electron density to the silicon center, leading to greater shielding. While pyridine is a moderately strong nucleophile, its derivatives can modulate this effect. A study on the related complex SiCl₄(4-azidopyridine)₂, where 4-azidopyridine (B1251144) acts as the nucleophile, provides a concrete example. The isotropic ²⁹Si chemical shift (δiso) for this hexacoordinate complex was observed in the solid state at -177.4 ppm, a significant upfield shift from uncomplexed SiCl₄. mdpi.com This demonstrates the substantial change in the electronic environment of the silicon atom upon coordination. mdpi.com
Table 1: ²⁹Si NMR Chemical Shifts for SiCl₄ and a Related Adduct
| Compound | Coordination Number | δiso (ppm) |
|---|---|---|
| SiCl₄ | 4 | ~ -19 mdpi.com |
This interactive table showcases the significant upfield shift in the ²⁹Si NMR signal upon the formation of a hexacoordinate complex, indicating increased shielding at the silicon nucleus.
In solid-state NMR, the chemical shift is not a single value but a tensor property, reflecting the three-dimensional electronic environment around a nucleus. digitellinc.com The chemical shift anisotropy (CSA) describes the orientation dependence of the shielding and provides detailed information about the local symmetry and bonding. escholarship.orgescholarship.org The principal components of the shielding tensor (δ₁₁, δ₂₂, δ₃₃) quantify the shielding along three perpendicular axes.
For silicon complexes, the CSA is a sensitive probe of geometric and electronic distortions. researchgate.net In a study of two different conformers of SiCl₄(4-azidopyridine)₂, the CSA tensor components were determined. mdpi.com One conformer, with coplanar pyridine rings, showed different anisotropy compared to a conformer where the pyridine rings are nearly orthogonal. mdpi.com This difference in the CSA tensor directly reflects the change in the electronic asymmetry around the silicon nucleus caused by the different spatial arrangements of the pyridine ligands. mdpi.com Such studies are crucial for understanding the structure-property relationships in these complexes.
Dynamic Processes and Exchange Phenomena Observed by NMR
NMR spectroscopy is a powerful tool for studying dynamic processes, such as ligand exchange, that occur on the millisecond to second timescale. libretexts.org Variable-temperature NMR experiments can track these changes, from slow exchange where distinct signals are seen for each species, to fast exchange where averaged signals are observed.
For pyridine-silicon adducts, a key dynamic process is the equilibrium between the complexed and free species in solution. Research on SiCl₄(4-azidopyridine)₂ in chloroform (B151607) has shown that the complex dissociates into SiCl₄ and free 4-azidopyridine upon warming. mdpi.com The ¹H, ¹³C, and ²⁹Si NMR spectra of the compound dissolved in chloroform at room temperature exclusively show signals corresponding to the dissociated species. mdpi.com This indicates a dynamic equilibrium that, under these conditions, strongly favors the tetracoordinate SiCl₄ and free pyridine ligand.
This dissociation and re-formation is a classic example of a chemical exchange process:
SiCl₄(Pyridine)₂ ⇌ SiCl₄ + 2 Pyridine
The rate of this exchange is temperature-dependent. At low temperatures, the equilibrium can be shifted to favor the hexacoordinate complex, which may allow for its direct observation in solution NMR. Conversely, at higher temperatures, the increased molecular motion and entropy favor the dissociated state. mdpi.com The ability to observe this dynamic behavior is essential for understanding the stability and reactivity of the Pyridine--tetrachlorosilane (1/1) adduct in solution.
Stability, Dissociation, and Intermolecular Interactions
Adduct Stability in Solution and Solid State
The stability of pyridine-chlorosilane adducts differs significantly between the solid state and in solution.
In the solid state, adducts of pyridines with chlorosilanes, including tetrachlorosilane (B154696) and trichlorosilane (B8805176), are often surprisingly stable and can be isolated as crystalline solids in high yield. researchgate.netdoi.org X-ray diffraction studies have confirmed the formation of octahedral complexes with two pyridine (B92270) molecules coordinated to a central silicon atom. doi.orgnih.gov For instance, the adduct of tetrachlorosilane and pyridine forms a trans-complex with a 2:1 pyridine-to-silicon ratio. mdpi.com The isolation of these stable solids is facilitated by the strong Lewis acid-base interaction between the electron-deficient silicon center and the nitrogen lone pair of the pyridine ring. doi.org
In solution, the situation is more complex. While the adducts can exist, they are often part of a dynamic system involving equilibria with the starting materials and other species. researchgate.net The stability in solution is highly dependent on the solvent and temperature. researchgate.netdoi.org For example, while stable in non-polar solvents, the adducts tend to undergo reactions in polar solvents, indicating a decrease in stability under these conditions. researchgate.netdoi.org
The formation of the pyridine-tetrachlorosilane adduct is a reversible equilibrium process. The position of this equilibrium, and thus the adduct's concentration at a given state, is influenced by several key factors:
Lewis Acidity and Basicity : The primary driving force for adduct formation is the Lewis acidity of the silane (B1218182) and the Lewis basicity of the pyridine. Tetrachlorosilane is a strong Lewis acid, which favors the formation of a stable adduct. The basicity of the pyridine, influenced by substituents on the ring, also plays a crucial role. Electron-donating groups on the pyridine ring increase its basicity and generally lead to the formation of more stable adducts. nih.govresearchgate.net
Concentration : In accordance with Le Chatelier's Principle, the concentration of the reactants affects the equilibrium. solubilityofthings.comlibretexts.org An excess of pyridine will shift the equilibrium towards the formation of the bis-adduct, SiCl₄·(py)₂. rsc.org Conversely, dilution will favor dissociation into the constituent Lewis acid and base. rsc.org
Temperature : Temperature changes can shift the equilibrium. For exothermic adduct formation, increasing the temperature will shift the equilibrium back towards the reactants, decreasing the equilibrium constant (Keq). solubilityofthings.comlibretexts.org
Table 1: Factors Influencing Pyridine-Silane Adduct Formation Equilibrium
| Factor | Influence on Equilibrium | Scientific Principle |
|---|---|---|
| Lewis Acidity of Silane | Stronger Lewis acids (e.g., SiCl₄ > HSiCl₃) form more stable adducts, shifting the equilibrium toward the product. researchgate.net | The strength of the dative covalent bond (N→Si) is proportional to the electrophilicity of the silicon center. |
| Lewis Basicity of Pyridine | More basic pyridines (with electron-donating groups) form more stable adducts. nih.gov | Increased electron density on the nitrogen atom enhances its ability to donate a lone pair to the Lewis acid. |
| Concentration | Increasing reactant concentration (pyridine or SiCl₄) drives the formation of the adduct. solubilityofthings.comlibretexts.orgrsc.org | Le Chatelier's Principle. |
| Temperature | For exothermic formation, increasing temperature favors the dissociation of the adduct. solubilityofthings.comlibretexts.org | Le Chatelier's Principle. |
Solvent polarity has a profound effect on the behavior of pyridine-silane adducts. While the adducts themselves are polar and might be expected to be stabilized by polar solvents, these solvents often facilitate decomposition pathways. researchgate.netdoi.org Specifically, polar solvents promote dismutation reactions. researchgate.netresearchgate.net This is because the polar environment can stabilize ionic intermediates and transition states that are involved in these reaction pathways. Therefore, while adducts like HSiCl₃(py)₂ are stable in the solid state, they readily undergo dismutation in polar solvents, especially at elevated temperatures. researchgate.net
Dismutation Reactions of Pyridine-Silane Adducts
One of the key reaction pathways for pyridine-chlorosilane adducts, particularly in solution, is dismutation. researchgate.net This process involves the redistribution of substituents on the silicon atom. For example, adducts of trichlorosilane (HSiCl₃) have been observed to dismutate in polar solvents, yielding adducts of dichlorosilane (B8785471) (H₂SiCl₂) and tetrachlorosilane (SiCl₄). doi.org This indicates that even when starting with a different silane, the pyridine-tetrachlorosilane adduct can be a product of these equilibrium processes.
This reactivity can be controlled by modifying the electronic properties of the silicon center. For instance, replacing a chlorine atom with a methyl group, as in HSiCl₂Me, renders the resulting pyridine adducts less susceptible to dismutation under comparable conditions. researchgate.netresearchgate.net This highlights that the high electrophilicity of the silicon in SiCl₄ contributes to the lability of the ligands and its tendency to participate in such redistribution reactions.
Dissociation Tendencies of Adducts
The formation of the adduct is a reversible process, and the adduct can dissociate back into pyridine and tetrachlorosilane. researchgate.net The tendency for this to occur is directly related to the stability of the Si-N bond. A key factor governing this stability is the Lewis acidity of the silane. researchgate.net
Adducts of weaker Lewis acids tend to dissociate more easily. For example, adducts of HSiCl₂Me with pyridine dissociate more readily than the corresponding adducts of HSiCl₃. researchgate.net This is attributed to the reduced Lewis acidity of the silicon center in HSiCl₂Me compared to HSiCl₃. Following this trend, tetrachlorosilane, being a stronger Lewis acid than trichlorosilane, is expected to form a more stable adduct with pyridine that is less prone to simple dissociation of a pyridine ligand. However, as noted, it may be more susceptible to other pathways like dismutation in polar media.
Hydrogen Bonding Interactions in Pyridine-Catalyzed Processes
In many reactions where pyridine is used as a catalyst for transformations involving chlorosilanes (such as hydrosilylation), its role can be multifaceted and extend beyond simple Lewis base activation of the silicon center. researchgate.net Pyridine is a well-known hydrogen bond acceptor. nih.govnih.gov
This property can be crucial in the catalytic cycle. Pyridine can form hydrogen bonds with various species in the reaction mixture, such as substrates containing acidic protons (e.g., alcohols, amines) or even trace amounts of water. nih.govrsc.org These hydrogen-bonding interactions can:
Activate substrates : By forming a hydrogen bond, pyridine can increase the nucleophilicity or electrophilicity of a substrate.
Stabilize transition states : Hydrogen bonding to a transition state can lower the activation energy of a reaction, thereby increasing the reaction rate. rsc.org
Influence selectivity : The specific geometry of hydrogen-bonded complexes can direct the reaction to favor one stereochemical outcome over another. rsc.orgillinois.edu
Therefore, in a pyridine-catalyzed process involving tetrachlorosilane, a complete mechanistic picture must consider not only the direct Si-N adduct formation but also the potential for hydrogen bonding to play a significant role in modulating the reaction's efficiency and selectivity.
Broader Implications and Future Research Directions
Design Principles for Novel Lewis Base Catalysts
The formation of the Pyridine--tetrachlorosilane adduct exemplifies the activation of a silicon Lewis acid by a Lewis base. wikipedia.org This interaction is a cornerstone for the design of new and more effective Lewis base catalysts. The pyridine (B92270) molecule, by donating its lone pair of electrons to the silicon center of tetrachlorosilane (B154696), enhances the silicon's electrophilicity and modifies its reactivity. wikipedia.orguoanbar.edu.iq This fundamental principle is being exploited to develop sophisticated catalysts for a variety of organic transformations.
Future research is directed towards designing chiral pyridine derivatives and other Lewis bases to achieve enantioselective reactions. researchgate.net By modifying the electronic and steric properties of the Lewis base, it is possible to fine-tune the reactivity of the activated silicon species. For instance, the introduction of electron-donating or withdrawing groups on the pyridine ring can modulate the strength of the N-Si bond, thereby influencing the catalytic cycle. The development of C₂-symmetric dipyridylmethane ligands and their N,N'-dioxides represents a step towards creating highly stereoselective catalysts. researchgate.net
Key Design Principles for Lewis Base Catalysts:
Modulation of Lewis Basicity: Altering substituents on the pyridine ring to control the electron-donating ability.
Steric Hindrance: Introducing bulky groups to influence the stereochemical outcome of reactions.
Chelation Effects: Using polydentate ligands, such as 2,2'-bipyridyl, to create more stable and defined hexacoordinate silicon complexes. researchgate.net
Chirality: Incorporating chiral scaffolds to induce asymmetry in catalytic transformations.
| Catalyst Design Strategy | Desired Outcome | Example Reference |
| Chiral Pyridine N-Oxides | Enantioselective Ring-Opening | researchgate.net |
| Polydentate Pyridine Ligands | Formation of Stable Hexacoordinate Complexes | researchgate.net |
| Modified Electronic Properties | Tunable Catalytic Activity | wikipedia.org |
Understanding Hypervalent Silicon Reactivity in Organic Synthesis
The Pyridine--tetrachlorosilane (1/1) complex is an example of a hypervalent silicon compound, where the silicon atom expands its coordination number beyond four. thieme-connect.deu-tokyo.ac.jp The formation of such hypervalent intermediates is crucial in many silicon-based bond-forming reactions. thieme-connect.de The interaction with pyridine transforms the typically weak Lewis acidic tetrachlorosilane into a more reactive species. u-tokyo.ac.jp This activation is a key concept in understanding the mechanism of numerous organic reactions. scispace.com
Hypervalent silicon intermediates exhibit enhanced nucleophilicity and electrophilicity at the ligands attached to the silicon atom, making them valuable in synthesis. u-tokyo.ac.jpprinceton.edu For example, the activation of tetrachlorosilane by a Lewis base like pyridine is a critical step in reactions such as aldol (B89426) and allylation reactions. thieme-connect.deprinceton.edu Research in this area focuses on elucidating the structure and reactivity of these transient species to design novel synthetic methodologies. The ability to form pentacoordinate or hexacoordinate silicon intermediates allows for reaction pathways not accessible in traditional tetravalent silicon chemistry. scispace.com
Comparison of Silicon Valency States:
| Property | Tetravalent Silicon | Hypervalent Silicon (Penta-/Hexacoordinate) |
| Geometry | Tetrahedral | Trigonal Bipyramidal / Octahedral |
| Lewis Acidity | Weak | Strong |
| Reactivity | Low | High |
| Role in Synthesis | Precursor | Reactive Intermediate |
Potential for Self-Assembly in Catalysis
The directional interaction between pyridine and silicon centers provides a powerful tool for the construction of self-assembled catalytic systems. Monolayers of pyridine-derivatized silanes can be self-assembled onto silicon surfaces, creating a platform for anchoring catalytic metal complexes. nih.gov By controlling the grafting density of the pyridine units, the loading of the catalyst can be precisely tuned, which in turn affects the catalytic activity. nih.gov
This approach offers a method for creating heterogeneous catalysts with well-defined active sites. Future work may explore the self-assembly of more complex, three-dimensional supramolecular structures based on pyridine-silicon interactions. researchgate.net The formation of metallo-supramolecular cages and polygons using multitopic pyridine ligands and metal ions demonstrates the potential for creating nano-sized reactors and sensors. researchgate.netnih.gov The reversible nature of the Lewis acid-base interaction between pyridine and silicon could be harnessed to create dynamic catalytic systems that can be assembled and disassembled in response to external stimuli. rsc.org
Control of Silicon Coordination Number in Synthetic Transformations
The ability of pyridine to form stable adducts with chlorosilanes highlights a key strategy for controlling the coordination number of silicon during a chemical reaction. researchgate.netresearchgate.net By forming a 1:2 adduct, pyridine can induce a change from a tetracoordinate to a hexacoordinate silicon center. researchgate.netdoi.org This change in coordination geometry from tetrahedral to octahedral dramatically alters the reactivity and selectivity of the silicon reagent. princeton.edu
For example, in reactions catalyzed by silicon Lewis acids, the coordination of a chiral pyridine-based ligand can create a well-defined chiral environment around the silicon atom, leading to high levels of enantioselectivity. researchgate.net The control over the silicon coordination sphere is essential for designing stereoselective reactions. Research is ongoing to synthesize ligands that can selectively stabilize different coordination numbers (penta- vs. hexacoordination) to direct the outcome of synthetic transformations. The stability of these adducts can be influenced by solvent polarity and temperature, offering further handles for reaction control. researchgate.net
Factors Influencing Silicon Coordination Number:
Lewis Base Identity: The nature of the pyridine derivative (e.g., mono- vs. bidentate). researchgate.net
Stoichiometry: The ratio of Lewis base to the silicon compound. cdnsciencepub.com
Solvent: Polar solvents can influence the stability and structure of the adducts. researchgate.net
Substituents on Silicon: Electron-withdrawing groups on silicon increase its Lewis acidity and favor higher coordination numbers. u-tokyo.ac.jp
Q & A
Q. Table 1. Comparison of Characterization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
